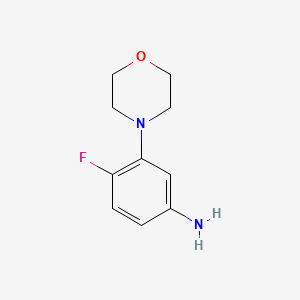
E-Ceftizoxime Sodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
E-Ceftizoxime Sodium Salt is a semisynthetic cephalosporin antibiotic that can be administered intravenously or by suppository . It is highly resistant to a broad spectrum of beta-lactamases and is active against a wide range of both aerobic and anaerobic gram-positive and gram-negative organisms . It is effective against Gram-negative and Gram-positive bacteria, and it binds penicillin-binding proteins (PBPs) and inhibits the bacterial cell wall synthesis .
Synthesis Analysis
In the synthesis of E-Ceftizoxime Sodium Salt, eight process-related impurities were detected in HPLC analysis . Pure impurities obtained by both synthesis and preparative HPLC were co-injected with the E-Ceftizoxime sample to confirm the .Molecular Structure Analysis
The molecular formula of E-Ceftizoxime Sodium Salt is C13H12N5NaO5S2 . Its molecular weight is 405.38 .Chemical Reactions Analysis
A novel electrochemical sensor for E-Ceftizoxime Sodium Salt comprising Cu (Him) 2 nanoparticles and ionic liquid (IL) hybrid modified carbon paste electrode (CPE) has been developed . This sensor exhibits an excellent electrocatalytic effect in the electrooxidation of E-Ceftizoxime Sodium Salt, leading to a considerable improvement in the corresponding anodic peak current .Physical And Chemical Properties Analysis
E-Ceftizoxime Sodium Salt is a white to pale yellow crystalline powder . Its sodium content is approximately 60 mg (2.6 mEq) per gram of E-Ceftizoxime activity .Wissenschaftliche Forschungsanwendungen
Broad Spectrum Antibacterial Activity and Pharmacokinetics
Ceftizoxime has a wide range of in vitro activity against both Gram-positive and Gram-negative bacteria, including Enterobacteriaceae, making it particularly effective against beta-lactamase-positive strains. Its resistance to beta-lactamase hydrolysis sets it apart from other antibiotics in its class. Despite its broad spectrum, it is less active against Pseudomonas aeruginosa compared to some other third-generation cephalosporins and is not recommended as the sole treatment for infections suspected or confirmed to be caused by this pathogen. Ceftizoxime's pharmacokinetic properties allow it to be administered intravenously or intramuscularly, suitable for treating various infections including those in the respiratory and urinary tracts, and in obstetric and gynecological infections (Richardson & Heel, 1985).
Clinical Applications and Efficacy
Clinical trials have demonstrated ceftizoxime's efficacy in treating lower respiratory tract infections in elderly and debilitated patients, chronic and complicated urinary tract infections, skin, soft tissue, bone and joint infections, and neonatal infections. It has been compared favorably with other cephalosporins and aminoglycosides, although further large-scale studies are required to fully establish its relative efficacy and safety profile. It also shows promise in treating gonorrhea, especially in regions where penicillinase-producing strains of Neisseria gonorrhoeae are prevalent (Richardson & Heel, 1985).
Use in Mixed Infections
Ceftizoxime has been used effectively in treating infections caused by mixed aerobic/anaerobic organisms, such as intra-abdominal and obstetric and gynecological infections. However, its use may be limited by its relatively low in vitro activity against Bacteroides fragilis and enterococci, indicating the need for careful pathogen targeting or combination therapy in such cases (J. Dipiro & J. R. May, 1988).
Safety And Hazards
Eigenschaften
CAS-Nummer |
97164-53-9 |
|---|---|
Produktname |
E-Ceftizoxime Sodium Salt |
Molekularformel |
C13H12N5O5S2. Na |
Molekulargewicht |
382.40 22.99 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-8-oxo-, monosodium salt, [6R-[6α,7β(E)]]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




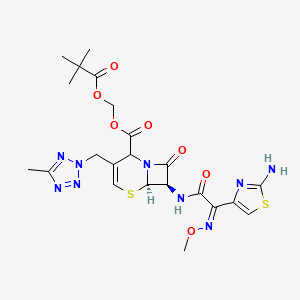
![Diphenylmethyl (6R)-3-hydroxy-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B601321.png)
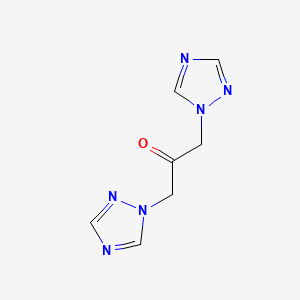
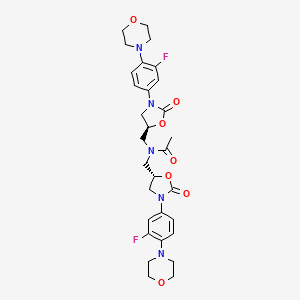
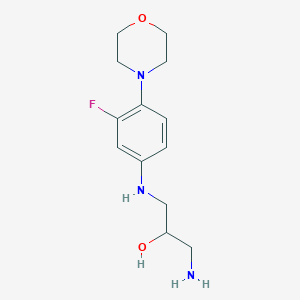
![(5S)-5-[(tert-butylamino)methyl]-3-(3-fluoro-4-morpholin-4-ylphenyl)-1,3-oxazolidin-2-one](/img/structure/B601336.png)
